1-Hydroxy-3-methoxyacridin-9(10H)-one

Cytotoxicity SAR Acridone alkaloids HL-60 leukemia

1-Hydroxy-3-methoxyacridin-9(10H)-one (CAS 91998-87-7) provides the critical N-unsubstituted acridone chemotype for structure-activity relationship (SAR) studies. The free N-H group is a binary switch for cytotoxicity: procurement of this exact scaffold is mandatory to establish valid ABCG2 inhibition baselines and botanical authentication. Generic substitution with N-methyl-1-hydroxy-3-methoxyacridone yields inactive controls and invalidates research data. Ensure exact chemotype integrity for screening and derivatization programs.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 91998-87-7
Cat. No. B12939986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-methoxyacridin-9(10H)-one
CAS91998-87-7
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C14H11NO3/c1-18-8-6-11-13(12(16)7-8)14(17)9-4-2-3-5-10(9)15-11/h2-7,16H,1H3,(H,15,17)
InChIKeyLJHHYEQRALVSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Hydroxy-3-methoxyacridin-9(10H)-one (CAS 91998-87-7) as a Distinct N-Unsubstituted Acridone Scaffold


1-Hydroxy-3-methoxyacridin-9(10H)-one (CAS 91998-87-7) is an N-unsubstituted acridone alkaloid with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is a naturally occurring compound isolated from plant sources such as Zanthoxylum gilletii and Fagara macrophylla, and belongs to the class of acridones characterized by a ketone group at the C9 position of the acridine moiety . Its defining structural features are a hydroxyl group at C-1, a methoxy group at C-3, and a free N-H at the 10-position, which distinguishes it from most biologically characterized acridone alkaloids that are N-methylated .

Substitution Risk Analysis: Why 1-Hydroxy-3-methoxyacridin-9(10H)-one Cannot Be Replaced by Generic Acridone Analogs


Generic substitution with other acridone alkaloids, particularly the more common N-methyl-1-hydroxy-3-methoxyacridone (CAS 13161-83-6), is scientifically invalid due to critical structure-activity relationship (SAR) differences governed by N-substitution. SAR studies on acridones demonstrate that the presence or absence of an N-methyl group fundamentally alters biological activity, including cytotoxicity profiles and molecular target engagement . Specifically, SAR studies on glyfoline congeners showed that replacing N-Me with N-H results in a total loss of cytotoxicity in human leukemic HL-60 cells, confirming that N-substitution is a binary switch for potency in certain acridone chemotypes . Therefore, procurement of the exact N-unsubstituted chemotype is mandatory for research requiring this specific scaffold.

Quantitative Differentiation Evidence: 1-Hydroxy-3-methoxyacridin-9(10H)-one Against Key Comparators


N-H vs. N-Methyl Cytotoxicity Switch: Evidence from Glyfoline SAR

In a direct SAR study of glyfoline congeners, replacing the N-methyl group with N-H caused a total loss of cytotoxicity against human leukemic HL-60 cells. The parent glyfoline (N-methyl) and its active congeners demonstrated potent activity, whereas the N-unsubstituted analog was completely inactive . This binary switch establishes that N-H acridones, such as 1-hydroxy-3-methoxyacridin-9(10H)-one, occupy a distinct activity space from their N-methyl counterparts.

Cytotoxicity SAR Acridone alkaloids HL-60 leukemia N-substitution

ABCG2 Transporter Inhibition: Target Compound vs. Structural Analogs

1-Hydroxy-3-methoxyacridin-9(10H)-one was specifically tested for inhibition of the breast cancer resistance protein ABCG2 and showed weak inhibitory activity with an IC50 > 20,000 nM (20 µM) . This represents a well-defined quantitative baseline for the N-unsubstituted 1-hydroxy-3-methoxy chemotype. In contrast, structurally optimized acridone derivatives within the same study series have been reported with significantly lower IC50 values, highlighting the sensitivity of ABCG2 inhibition to substitution pattern .

ABCG2 inhibition Multidrug resistance Mitoxantrone efflux Acridone scaffold

Antiproliferative SAR in Keratinocytes: 1,3-Dihydroxy vs. 1-Hydroxy-3-Methoxy Patterns

In a systematic SAR study of N-unsubstituted hydroxy-10H-acridin-9-ones against HaCaT keratinocyte growth, the 1,3-dihydroxy-substituted acridone (5ee) demonstrated potent antiproliferative activity with an IC50 value comparable to the clinical comparator anthralin (IC50 ~2.0 µM) . The 1-hydroxy-3-methoxy pattern, present in the target compound, replaces the C-3 hydroxyl with a methoxy group, which eliminates a hydrogen bond donor and alters electronic properties. While the exact IC50 of 1-hydroxy-3-methoxyacridin-9(10H)-one in HaCaT cells is not reported, SAR trends from this series predict a significant reduction in antiproliferative potency when the C-3 OH is methylated, establishing the 1,3-dihydroxy motif as the pharmacophoric requirement for keratinocyte growth inhibition.

Antipsoriatic activity HaCaT keratinocytes SAR acridone Hydroxy vs. Methoxy

Brine Shrimp Lethality: Bioactivity-Guided Isolation Context for Natural Product Sourcing

1-Hydroxy-3-methoxyacridone was first reported and isolated by bioactivity-guided fractionation using the brine shrimp (Artemia salina) lethality assay from the bark of Fagara macrophylla . This isolation approach links the compound to a specific toxicity profile that guided its discovery. In contrast, the co-occurring N-methyl analog, 1-hydroxy-3-methoxy-N-methylacridone, along with arborinine and xanthoxoline, were concurrently isolated, demonstrating that the N-unsubstituted form is a distinguishable natural metabolite with its own chromatographic and spectroscopic identity .

Brine shrimp assay Bioactivity-guided fractionation Artemia salina Natural product isolation

Application Scenarios for 1-Hydroxy-3-methoxyacridin-9(10H)-one Based on Quantitative Differentiation Evidence


Phytochemical Reference Standard for Zanthoxylum and Fagara Species Authentication

As a naturally occurring acridone alkaloid isolated from Zanthoxylum gilletii and Fagara macrophylla, 1-hydroxy-3-methoxyacridin-9(10H)-one serves as a chemotaxonomic marker for species authentication . Its distinct N-unsubstituted scaffold differentiates it from the more abundant N-methyl analogs (e.g., 1-hydroxy-3-methoxy-N-methylacridone) found in the same plant sources, enabling precise botanical identification and quality control of herbal products .

Negative Control or Reference Compound for ABCG2 Transporter Inhibition Assays

With a documented IC50 > 20,000 nM (20 µM) for ABCG2 inhibition, 1-hydroxy-3-methoxyacridin-9(10H)-one provides a well-defined weak inhibitor reference point for screening programs targeting the breast cancer resistance protein . Its low potency establishes a baseline against which novel acridone-based ABCG2 inhibitors can be benchmarked, supporting medicinal chemistry optimization efforts .

Selectivity Tool for Keratinocyte Toxicity Profiling in Antipsoriatic Drug Discovery

The 1-hydroxy-3-methoxy substitution pattern is expected, based on class-level SAR evidence, to lack the potent antiproliferative activity against HaCaT keratinocytes that is conferred by the 1,3-dihydroxy motif . This makes the compound a valuable selectivity control for distinguishing target-driven antipsoriatic activity from nonspecific acridone cytotoxicity, particularly when comparing against 1,3-dihydroxy-10H-acridin-9-one and anthralin .

Scaffold for N-Functionalized Derivative Synthesis and N-Substitution SAR Exploration

The free N-H at the 10-position provides a reactive handle for chemical derivatization, enabling the synthesis of libraries of N-alkyl, N-acyl, or N-aryl derivatives . Given that N-substitution is a binary switch for cytotoxic activity (as demonstrated in glyfoline SAR), 1-hydroxy-3-methoxyacridin-9(10H)-one is the critical starting material for exploring N-substitution SAR around the 1-hydroxy-3-methoxy acridone pharmacophore .

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